

Application Notes and Protocols for Single Crystal Growth of Butylammonium Tin Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylammonium**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of single crystals of **butylammonium** tin iodide, a two-dimensional organic-inorganic hybrid perovskite. The information is intended for researchers in materials science, chemistry, and physics, as well as professionals in drug development who may utilize such materials in novel delivery systems or as analytical tools.

Introduction

Butylammonium tin iodide ($(C_4H_9NH_3)_2SnI_4$, also abbreviated as BA_2SnI_4) is a Ruddlesden-Popper phase perovskite. Its layered structure, consisting of inorganic tin iodide sheets separated by organic **butylammonium** cations, imparts unique optoelectronic properties. High-quality single crystals are essential for fundamental studies of its physical properties and for the fabrication of high-performance electronic devices. The protocols detailed below describe the slow cooling solution growth method, a widely used and effective technique for obtaining single crystals of this material.

Data Presentation

The following tables summarize the quantitative data from the experimental protocols for growing single crystals of **butylammonium** tin iodide.

Table 1: Precursor and Solvent Quantities

Parameter	Protocol 1	Protocol 2
Precursors		
Tin(II) Iodide (SnI ₂)	0.481 g (1.29 mmol)	0.40 mmol
n-Butylammonium Iodide (BAI)	2.58 mmol (from C ₄ H ₉ NH ₂ + HI)	0.45 mmol
Solvents		
Hydriodic Acid (HI)	5 mL (57 wt% aqueous)	1 mL
Hypophosphorous Acid (H ₃ PO ₂)	-	0.1 mL

Table 2: Experimental Conditions

Parameter	Protocol 1	Protocol 2
Dissolution Temperature	90 °C	Not specified, heated until dissolved
Cooling Range	90 °C to -10 °C	Heated solution to room temperature
Cooling Rate	2 °C/hour	2 °C/hour
Atmosphere	Inert (Argon or Nitrogen)	Inert (Nitrogen glove box for storage)
Post-Growth Processing	Filtered and dried at 80 °C under argon	Dried and stored

Experimental Protocols

Protocol 1: Slow Cooling from Aqueous Hydriodic Acid

This protocol is adapted from the work of D.B. Mitzi and has been widely cited for the growth of high-quality single crystals.^[1] All steps should be performed in an inert atmosphere (e.g., a glovebox) to prevent the oxidation of Sn²⁺.^[1]

Materials:

- Tin(II) iodide (SnI_2 , 99.99%)
- n-Butylamine ($\text{C}_4\text{H}_9\text{NH}_2$)
- Hydriodic acid (HI, 57 wt% in water, stabilized)
- Argon or Nitrogen gas (high purity)
- Glass vials with sealable caps
- Programmable furnace or temperature controller

Procedure:

- Preparation of n-**Butylammonium** Iodide (BAI) Solution: In a glass vial, prepare a solution of **n-butylammonium** iodide by reacting a stoichiometric amount of n-butylamine (2.58 mmol) with concentrated hydriodic acid (3 mL). This reaction is exothermic and should be performed with caution.
- Preparation of Tin(II) Iodide Solution: In a separate glass vial, dissolve 0.481 g (1.29 mmol) of SnI_2 in 2 mL of concentrated hydriodic acid under a flowing argon atmosphere at 90 °C.[1]
- Mixing the Precursor Solutions: Add the n-**butylammonium** iodide solution to the hot tin(II) iodide solution.[1]
- Crystal Growth: Seal the vial and place it in a programmable furnace. Slowly cool the solution from 90 °C to -10 °C at a rate of 2 °C per hour.[1]
- Crystal Harvesting: Once the cooling program is complete, dark red, sheet-like crystals should be visible.[1] Filter the crystals under an inert atmosphere.[1]
- Drying: Dry the harvested crystals in an argon atmosphere at 80 °C.[1]

Protocol 2: Slow Cooling from a Mixed Acid Solution

This protocol utilizes a mixture of hydriodic acid and hypophosphorous acid, which can help to prevent the oxidation of tin(II).

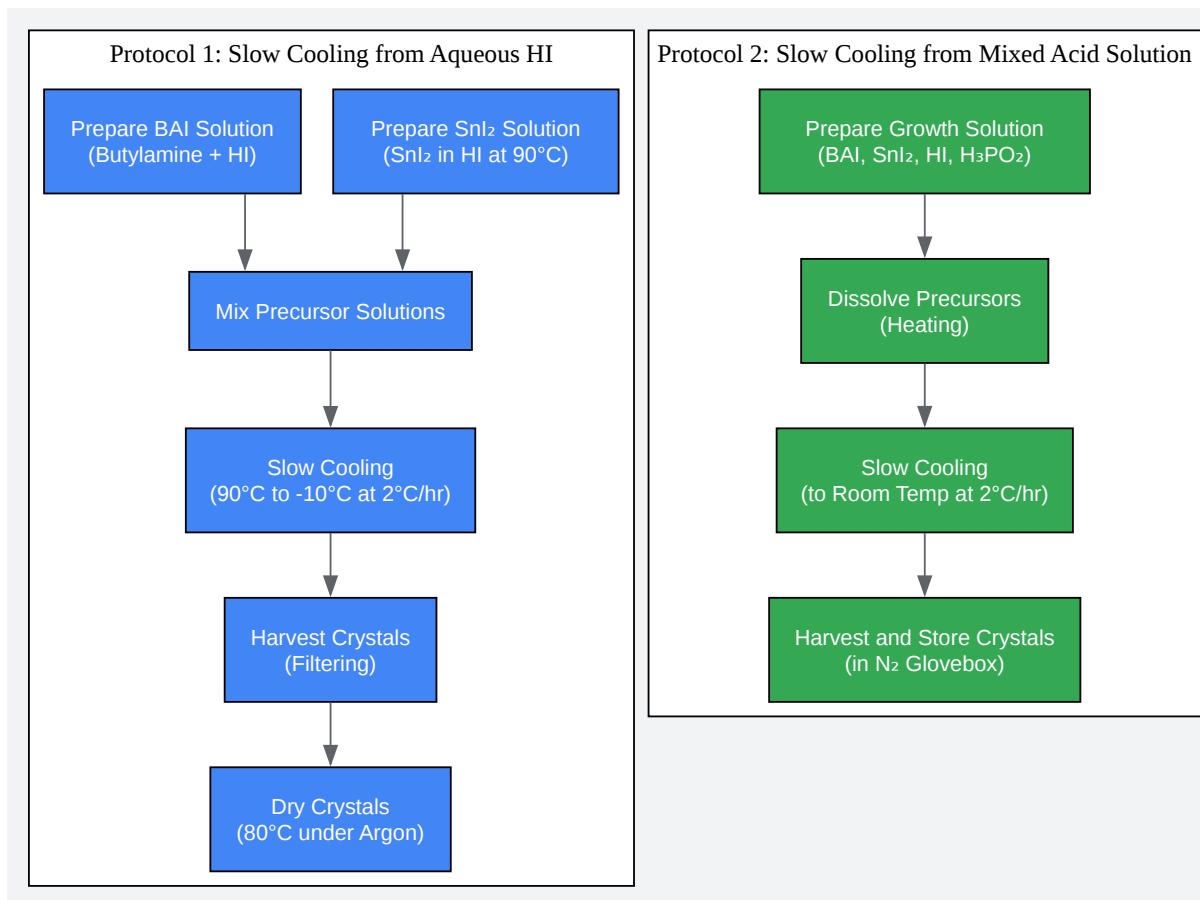
Materials:

- Tin(II) iodide (SnI_2)
- **n-Butylammonium** iodide (BAI)
- Hydriodic acid (HI)
- Hypophosphorous acid (H_3PO_2)
- Sealed glass vial
- Muffle furnace or programmable oven

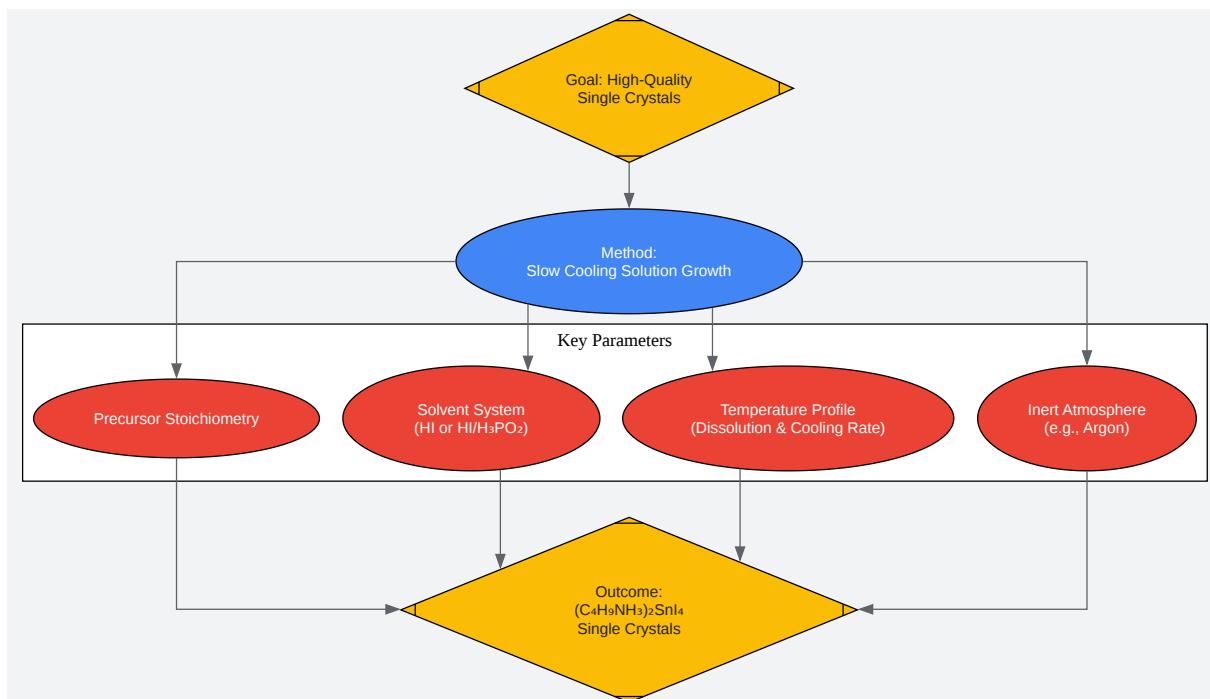
Procedure:

- Preparation of the Growth Solution: In a sealed glass vial, combine 0.45 mmol of **n-butylammonium** iodide (BAI), 0.40 mmol of tin(II) iodide (SnI_2), 1 mL of hydriodic acid (HI), and 0.1 mL of hypophosphorous acid (H_3PO_2).[\[1\]](#)
- Dissolution: Place the sealed vial in a muffle furnace and heat the solution until all solids are completely dissolved.[\[1\]](#)
- Crystal Growth: Program the furnace to cool the solution to room temperature at a rate of 2 °C per hour.[\[1\]](#)
- Crystal Harvesting and Storage: Once at room temperature, carefully remove the vial. The resulting single crystals can be harvested, dried, and should be stored in a nitrogen-filled glove box to prevent degradation.[\[1\]](#)

Mandatory Visualization

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Caption: Experimental workflows for the single crystal growth of **butylammonium tin iodide**.



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Caption: Logical relationship of key parameters for successful crystal growth.

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References

- 1. materials database [materials.hybrid3.duke.edu]
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